molecular formula C21H21NO B502259 2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL

2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL

Katalognummer: B502259
Molekulargewicht: 303.4g/mol
InChI-Schlüssel: CESGBQSBLXNVKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL is an organic compound that belongs to the class of secondary amines and alcohols This compound is characterized by the presence of a biphenyl group attached to an amino group, which is further connected to a phenylethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL typically involves the reaction of biphenyl-4-carbaldehyde with phenylethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reducing agents used in this synthesis include sodium borohydride or lithium aluminum hydride. The reaction is usually performed in an inert atmosphere to prevent oxidation of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This method allows for the efficient reduction of the intermediate imine to the desired amine-alcohol compound. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Analyse Chemischer Reaktionen

Types of Reactions

2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzene derivatives
  • **N-[3-[(1-Aminoethyl)(Hydroxy)Phosphoryl]-2-(1,1’-Biphenyl-4-Ylmethyl)amino]benzoic acid derivatives

Uniqueness

2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl group provides a rigid and planar structure, enhancing its binding affinity to certain molecular targets. Additionally, the presence of both amino and hydroxyl functional groups allows for versatile chemical modifications and interactions .

Eigenschaften

Molekularformel

C21H21NO

Molekulargewicht

303.4g/mol

IUPAC-Name

1-phenyl-2-[(4-phenylphenyl)methylamino]ethanol

InChI

InChI=1S/C21H21NO/c23-21(20-9-5-2-6-10-20)16-22-15-17-11-13-19(14-12-17)18-7-3-1-4-8-18/h1-14,21-23H,15-16H2

InChI-Schlüssel

CESGBQSBLXNVKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(C3=CC=CC=C3)O

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.